1-phenyl-1H-pyrrole-3-carbaldehyde CAS number 120777-22-2
1-phenyl-1H-pyrrole-3-carbaldehyde CAS number 120777-22-2
Comprehensive Technical Guide on 1-Phenyl-1H-pyrrole-3-carbaldehyde (CAS 120777-22-2)
Executive Summary
As a Senior Application Scientist, I frequently encounter the synthetic and regiochemical challenges associated with functionalizing the pyrrole core. 1-Phenyl-1H-pyrrole-3-carbaldehyde (CAS 120777-22-2) is a highly sought-after intermediate in medicinal chemistry, serving as a critical pharmacophore scaffold for antiplasmodial agents, kinase inhibitors, and broad-spectrum antimicrobials. Unlike its 2-substituted counterpart, the 3-carbaldehyde isomer presents a unique regioselective challenge during synthesis. This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic causality behind its synthesis, and field-proven experimental workflows designed to yield regiopure product.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physical properties of CAS 120777-22-2 is critical for downstream purification and assay development. The compound is typically handled as a viscous liquid at room temperature and requires standard precautions against skin and eye irritation.
Table 1: Physicochemical & Safety Profile
| Property | Value |
| Chemical Name | 1-phenyl-1H-pyrrole-3-carbaldehyde |
| CAS Number | 120777-22-2 |
| Molecular Formula | C11H9NO |
| Molecular Weight | 171.20 g/mol |
| InChIKey | BLAZTBDCCWAUMD-UHFFFAOYSA-N |
| Physical Form | Liquid (at standard RT) |
| Storage Temperature | Room Temperature (RT) |
| Hazard Statements | H302, H312, H315, H319, H332, H335 |
Mechanistic Pathways & The Regioselectivity Challenge
The Failure of Direct Formylation
The fundamental challenge in synthesizing 1-phenyl-1H-pyrrole-3-carbaldehyde lies in the inherent electronic properties of the pyrrole ring. Pyrrole undergoes electrophilic aromatic substitution (EAS) preferentially at the α-positions (C2 and C5). This is driven by the stabilization of the Wheland intermediate; attack at the C2 position allows the positive charge to be delocalized across three resonance structures (including the highly stable iminium form), whereas attack at C3 only yields two resonance structures.
Consequently, subjecting 1-phenylpyrrole to standard Vilsmeier-Haack conditions (POCl₃/DMF) predominantly yields 1-phenyl-1H-pyrrole-2-carbaldehyde. While some literature suggests using sterically crowded amides to force C3-formylation[1], these methods often suffer from poor yields and difficult separations.
The Regiopure Strategy: Steric Shielding and Chan-Lam Coupling
To establish a self-validating, high-yield system, we must bypass direct formylation of the N-phenylated core. The optimal strategy is a two-phase approach:
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Steric Shielding: Formylate a pyrrole protected with a bulky triisopropylsilyl (TIPS) group. The massive steric bulk of the TIPS group physically blocks the C2 and C5 positions, forcing the Vilsmeier reagent to attack the C3 position exclusively.
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N-Arylation: After deprotection to yield 1H-pyrrole-3-carbaldehyde, we utilize a Chan-Lam cross-coupling with phenylboronic acid to install the N-phenyl group. This ensures 100% regiochemical fidelity for CAS 120777-22-2.
Caption: Regioselective synthetic workflow for 1-phenyl-1H-pyrrole-3-carbaldehyde via Chan-Lam coupling.
Experimental Workflows
The following protocols are designed to be self-validating. Causality for each workup step is provided to ensure high-fidelity replication.
Protocol A: Synthesis of 1H-Pyrrole-3-carbaldehyde
Objective: Generate the regiopure C3-aldehyde precursor.
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Silylation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C under nitrogen. Slowly add 1H-pyrrole (1.0 equiv). Stir for 30 minutes until H₂ evolution ceases. Add triisopropylsilyl chloride (TIPS-Cl, 1.1 equiv) dropwise. Warm to room temperature and stir for 4 hours.
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Vilsmeier-Haack Formylation: In a separate flask, cool anhydrous DMF (3.0 equiv) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise to form the Vilsmeier reagent. Stir for 15 minutes. Add the crude 1-(TIPS)pyrrole from Step 1. Heat the mixture to 90 °C for 2 hours.
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Causality: Heating is required because the steric bulk of the TIPS group severely retards the nucleophilic attack of the pyrrole onto the Vilsmeier intermediate.
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Hydrolysis & Deprotection: Cool the reaction and quench carefully with saturated aqueous sodium acetate (hydrolyzes the iminium ion to the aldehyde). Extract with ethyl acetate. Concentrate the organic layer and dissolve the residue in THF. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) and stir at room temperature for 1 hour to cleave the N-Si bond.
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Purification: Wash with water, extract with dichloromethane (DCM), and purify via silica gel chromatography (Hexanes/EtOAc) to isolate 1H-pyrrole-3-carbaldehyde.
Protocol B: Chan-Lam N-Arylation (Yielding CAS 120777-22-2)
Objective: Install the N-phenyl ring under mild, oxidative conditions.
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Reaction Setup: In a round-bottom flask open to the atmosphere, dissolve 1H-pyrrole-3-carbaldehyde (1.0 equiv) and phenylboronic acid (1.5 equiv) in anhydrous DCM (0.1 M concentration).
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Catalyst Addition: Add anhydrous copper(II) acetate (Cu(OAc)₂, 1.0 equiv) and pyridine (2.0 equiv).
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Causality: While Chan-Lam can be catalytic, using stoichiometric Cu(OAc)₂ in benchtop setups prevents the reaction from stalling, as the re-oxidation of Cu(I) to Cu(II) by atmospheric oxygen can be rate-limiting without specialized aeration. Pyridine acts as a ligand for copper, facilitating the transmetalation of the phenyl group from boron to copper.
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Monitoring: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (UV detection). The reaction mixture will turn from blue to a deep green/brown as the copper species cycle.
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Self-Validating Workup: Dilute the mixture with additional DCM and wash twice with a saturated aqueous solution of EDTA (or a 1:1 mixture of saturated NH₄Cl and 10% aqueous NH₃).
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Causality: This is a critical step. EDTA or ammonia strongly chelates residual copper ions, pulling them into the aqueous phase. Failure to remove copper here will result in severe streaking during column chromatography and degradation of the aldehyde product.
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Isolation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to yield pure 1-phenyl-1H-pyrrole-3-carbaldehyde.
Applications in Drug Discovery
1-Phenyl-1H-pyrrole-3-carbaldehyde is a privileged scaffold in modern drug discovery. The highly reactive C3-aldehyde is primarily utilized to generate Schiff bases (imines) or hydrazones via condensation with primary amines. These derivatives are uniquely positioned to interact with biological targets:
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Antiplasmodial Agents: Derivatives of pyrrole-3-carbaldehydes have been synthesized and evaluated as potent inhibitors of Falcipain-2, a critical cysteine protease in Plasmodium falciparum. The pyrrole core provides necessary hydrophobic interactions within the enzyme's binding pocket[2].
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Broad-Spectrum Antimicrobials: Ligand-based discovery platforms frequently utilize N-arylpyrrole-3-carbaldehydes to synthesize agents with potent antibiofilm and anti-virulence activity against resistant bacterial strains[3].
Caption: Pharmacological development pathway of 1-phenyl-1H-pyrrole-3-carbaldehyde derivatives.
References
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Synthesis and Structure-Activity-Relationship Studies of Thiazolidinediones as Antiplasmodial Inhibitors of the Plasmodium falciparum Cysteine Protease Falcipain-2 Source: researchgate.net URL:[Link]
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Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity Source: nih.gov URL:[Link]
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Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides Source: jst.go.jp URL:[Link]
Sources
- 1. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
